Potassium 3-morpholinoprop-1-EN-2-yltrifluoroborate
CAS No.: 1357559-50-2
Cat. No.: VC3192364
Molecular Formula: C7H12BF3KNO
Molecular Weight: 233.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357559-50-2 |
|---|---|
| Molecular Formula | C7H12BF3KNO |
| Molecular Weight | 233.08 g/mol |
| IUPAC Name | potassium;trifluoro(3-morpholin-4-ylprop-1-en-2-yl)boranuide |
| Standard InChI | InChI=1S/C7H12BF3NO.K/c1-7(8(9,10)11)6-12-2-4-13-5-3-12;/h1-6H2;/q-1;+1 |
| Standard InChI Key | XJGYOTCKSKYYJM-UHFFFAOYSA-N |
| SMILES | [B-](C(=C)CN1CCOCC1)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C(=C)CN1CCOCC1)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Properties
Potassium 3-morpholinoprop-1-en-2-yltrifluoroborate is an organoboron compound characterized by a unique structure that combines a morpholine ring with a trifluoroborate functional group. The compound is identified by the CAS number 1357559-50-2 and has a molecular formula of C₇H₁₂BF₃KNO, resulting in a molecular weight of 233.08 g/mol . According to IUPAC nomenclature, the compound is formally named potassium trifluoro[1-(4-morpholinylmethyl)vinyl]borate(1-), though it is also known by several synonyms including potassium trifluoro(3-morpholin-4-ylprop-1-en-2-yl)boranuide . The structural composition features a vinyl moiety substituted with a morpholinomethyl group and a trifluoroborate unit, creating a stable anionic complex with potassium as the counter cation.
Structural Identifiers and Representations
The compound's chemical structure is represented through various standardized notation systems used in chemical databases and literature. The InChI code for this compound is 1S/C7H12BF3NO.K/c1-7(8(9,10)11)6-12-2-4-13-5-3-12;/h1-6H2;/q-1;+1, with a corresponding InChI key of XJGYOTCKSKYYJM-UHFFFAOYSA-N . For computational chemistry and database purposes, the SMILES notation is represented as B(C(=C)CN1CCOCC1)(F)(F)F, which encodes the structural connectivity in a linear string format . These identifiers are crucial for unambiguous identification in chemical databases and literature searches.
Synthetic Applications and Reactivity
Potassium 3-morpholinoprop-1-en-2-yltrifluoroborate, like other potassium organotrifluoroborates, serves as a versatile building block in modern synthetic organic chemistry. The compound belongs to a class of reagents that has revolutionized cross-coupling methodologies due to their superior stability and controlled reactivity profiles. Trifluoroborates are particularly valued in Suzuki-Miyaura cross-coupling reactions, where they act as more stable alternatives to boronic acids while maintaining excellent reactivity when activated under appropriate conditions . The morpholine moiety in this particular compound introduces a basic nitrogen center that can influence both the reactivity and solubility characteristics, potentially enabling selective transformations in complex molecular environments.
Cross-Coupling Reactions
| Supplier | Catalog Number | Pricing | Purity | Quantity Options | Delivery Time |
|---|---|---|---|---|---|
| Indofine Chemical | 08-4493 | $189.00 - $278.00 | 95% | 500 mg, 1 g | 7-10 days |
| Frontier Specialty Chemicals | P12337 | $84.00 - $378.00 | Not specified | Multiple options | Not specified |
| Combi-Blocks (via Sigma-Aldrich) | COM448659219 | Not specified | 95% | Not specified | Not specified |
| Parchem | Not specified | Not specified | Not specified | Not specified | Not specified |
This comparative information highlights the importance of considering multiple suppliers when sourcing specialized reagents, as pricing, purity specifications, and delivery timeframes can significantly impact research planning and budget considerations .
Structural Analysis and Characterization
The molecular structure of Potassium 3-morpholinoprop-1-en-2-yltrifluoroborate combines several interesting structural elements that contribute to its chemical properties and reactivity. The vinyl moiety (prop-1-en-2-yl group) provides an unsaturated carbon center capable of participating in various addition and coupling reactions. The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, contributes to the compound's solubility profile and potential for coordination with transition metals in catalytic systems. The trifluoroborate unit (BF₃) forms a tetrahedral anionic center that is stabilized by the potassium counterion, creating the characteristic stability that makes trifluoroborates valuable synthetic intermediates.
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